C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine

Lipophilicity ADME Drug Design

C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine (CAS 1261769-52-1) is a fluorinated biphenyl-methylamine derivative with the molecular formula C₁₄H₁₁F₄N and a molecular weight of 269.24 g/mol. The compound features a biphenyl core bearing a fluoro substituent at the 2-position, a trifluoromethyl group at the 2'-position, and a methylamine moiety at the 4-position, placing it within the class of ortho-substituted biaryl methanamines employed as research intermediates and building blocks in medicinal chemistry.

Molecular Formula C14H11F4N
Molecular Weight 269.24 g/mol
Cat. No. B12078189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine
Molecular FormulaC14H11F4N
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)C(F)(F)F
InChIInChI=1S/C14H11F4N/c15-13-7-9(8-19)5-6-11(13)10-3-1-2-4-12(10)14(16,17)18/h1-7H,8,19H2
InChIKeyAUJVPXNQUZLGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine: Physicochemical Baseline and Comparator Landscape for Scientific Procurement


C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine (CAS 1261769-52-1) is a fluorinated biphenyl-methylamine derivative with the molecular formula C₁₄H₁₁F₄N and a molecular weight of 269.24 g/mol [1]. The compound features a biphenyl core bearing a fluoro substituent at the 2-position, a trifluoromethyl group at the 2'-position, and a methylamine moiety at the 4-position, placing it within the class of ortho-substituted biaryl methanamines employed as research intermediates and building blocks in medicinal chemistry [2]. Its closest commercially available analogs include the 2-chloro variant (XLogP3 = 3.9), the des-fluoro parent (XLogP3 = 3.3), and a range of positional isomers [3]. Despite its commercial availability at 97% purity, published in vitro or in vivo activity data specific to this compound are notably scarce; differentiation therefore rests on the intersection of quantifiable physicochemical properties and structure-based analog comparisons [4].

Why Biphenyl-4-methanamine Analogs Cannot Simply Replace C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine in Structure-Activity Studies


The biphenyl-4-methanamine scaffold is a privileged chemotype in medicinal chemistry, yet small variations in ortho-substitution pattern produce quantifiable deviations in lipophilicity, hydrogen-bonding capacity, and steric environment that directly alter ADME properties and target engagement [1]. The 2-fluoro substituent on the target compound confers a lower XLogP3 (3.4) relative to the 2-chloro analog (3.9), while the 2'-trifluoromethyl group elevates lipophilicity compared to the non-fluorinated or mono-fluorinated analogs (XLogP3 = 2.9–3.3) [2]. The combination of a hydrogen-bond-acceptor-rich upper ring (5 HBA) with a single donor site creates a very specific pharmacophore that cannot be replicated by simply swapping a halogen or removing the CF₃ group [3]. Consequently, purchasing a generic biphenyl-4-methanamine without these precise substituents risks altering lead compound lipophilicity, metabolic soft-spot profile, and synthetic derivatization pathways, which are the parameters that drive SAR decision-making early in the optimization cycle [4].

Quantitative Differentiation Evidence for C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine Against Closest Commercially Available Analogs


XLogP3 Lipophilicity Differential: 2-Fluoro vs. 2-Chloro and Des-Fluoro Analogs

The target compound's computed XLogP3-AA is 3.4, positioning it at the lower boundary of CNS drug-like space and below the 2-chloro analog (3.9), which exhibits a +0.5 log unit higher lipophilicity [1]. The des-fluoro analog (2'-(trifluoromethyl)-biphenyl-4-methanamine) has a comparable XLogP3 of 3.3, but lacks the fluorine-mediated electronic modulation . A mono-fluoro comparator bearing only a 3'-fluoro substituent has an XLogP3 of 2.9, indicating that the trifluoromethyl group contributes approximately +0.4–0.5 log units [2].

Lipophilicity ADME Drug Design

Hydrogen-Bond Acceptor Count: Fluorine-Enriched Pharmacophore vs. Chlorinated Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (4 fluorine atoms + 1 nitrogen) versus 4 HBA for the 2-chloro analog, which replaces the 2-fluoro with a 2-chloro group that is a weaker HBA [1]. This increased HBA capacity may enhance aqueous solubility relative to the chlorinated comparator, though explicit experimental solubility data are absent [2].

Pharmacophore Design Hydrogen Bonding Solubility

Topological Polar Surface Area Parity: Tuning Lipophilicity Without Altering Membrane Permeability Potential

The target compound and its 2-chloro analog share an identical topological polar surface area (TPSA) of 26 Ų, indicating that the fluoro→chloro substitution alters lipophilicity (ΔXLogP3 = 0.5) without modifying the computed passive membrane permeability parameter [1]. The des-fluoro analog and positional isomers also cluster near this TPSA value (26 Ų), confirming that the TPSA is conserved across this analog series [2].

Membrane Permeability TPSA Bioavailability

Fluorine vs. Chlorine Metabolic Stability: Class-Level Inference from Matched Pair Analyses

Matched molecular pair analyses comparing fluorine-for-chlorine substitution in biphenylamine chemotypes indicate that the C-F bond is more resistant to oxidative cytochrome P450 metabolism than the C-Cl bond, primarily due to the higher bond dissociation energy of C-F (485 kJ/mol) versus C-Cl (339 kJ/mol) [1]. The 2-fluoro substituent may also reduce the potential for reactive metabolite formation through arene oxide pathways that can occur with the chlorinated congener. However, no direct metabolic stability data are available for this specific compound pair, and this inference must be classified as class-level [2].

Metabolic Stability Oxidative Metabolism Halogen Bioisosterism

Procurement Accessibility and Purity Tier: Qualitative Advantage in Research Supply Chains

The compound is commercially available from multiple suppliers at a certified purity of 97%, in pack sizes ranging from 250 mg to 1 g [1]. The 2-chloro analog, while also available, is listed at 95% purity by one supplier, which may introduce batch-to-batch variability relevant to SAR reproducibility . In contrast, the des-fluoro analog is widely available at 97% purity, suggesting that procurement accessibility is not a key differentiator against the non-halogenated parent scaffold .

Procurement Purity Supply Chain

Exclusion of the Trifluoromethyl Group Drives More Than a Half-Log-Unit Lipophilicity Gap

When the 2'-trifluoromethyl group is removed, as in the simple 3'-fluoro-biphenyl-4-methanamine comparator, the XLogP3 drops from 3.4 to 2.9—a substantial Δ = 0.5 log units that reflects the potent lipophilicity-enhancing effect of the –CF₃ motif [1]. This gap is large enough to alter the compound's predicted CNS MPO score or oral absorption classification if used in a lead series [2].

SAR Study Design Trifluoromethyl Lipophilicity Optimization

Optimal Research and Industrial Deployment Scenarios for C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine


Medicinal Chemistry Lead Optimization Programs Targeting CNS or Orally Bioavailable Agents

The compound's XLogP3 of 3.4, conserved TPSA of 26 Ų, and 5 HBA sites make it a suitable intermediate for SAR studies where lipophilicity must remain below 3.5 to maintain favorable CNS drug-like properties [1]. The +0.5 log unit gap versus the 2-chloro analog provides a quantifiable differentiation parameter for parallel analog profiling in oral pharmacokinetic screening cascades [2].

Halogen Bioisostere Matched Pair Studies in Cytochrome P450 Metabolic Stability Assays

Because the 2-fluoro analogue has a predicted higher oxidative stability (C-F BDE = 485 kJ/mol) relative to the 2-chloro comparator (C-Cl BDE = 339 kJ/mol), this compound is the preferred choice for matched-pair microsomal stability experiments designed to rank halogen substitution patterns for metabolic soft-spot identification [1]. Researchers should note that this is a class-level inference requiring experimental confirmation [2].

Fragment-Based Screening Libraries Requiring a Fluorinated Biphenyl Methanamine Building Block

At 97% purity and available in 250 mg quantities, the compound meets the purity and scale requirements for fragment library construction [1]. Its distinct combination of a primary amine handle for further functionalization and a fluorine-rich biphenyl core for ¹⁹F NMR-based screening applications differentiates it from the des-fluoro and mono-fluoro analogs [2].

Synthetic Methodology Development for Ortho-Substituted Biaryl Cross-Coupling

The steric hindrance imposed by the simultaneous 2-fluoro and 2'-trifluoromethyl ortho substituents forces non-trivial Suzuki-Miyaura coupling conditions (elevated temperatures, polar aprotic solvents) and can serve as a benchmark substrate for developing new biaryl coupling catalysts [1]. The compound's synthetic accessibility, documented in supplier descriptions, supports its use as a model substrate for methodological studies [2].

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